molecular formula C27H32N2O7S B13387667 N-Cbz-L-Lysine Benzyl Ester Benzenesulfonate

N-Cbz-L-Lysine Benzyl Ester Benzenesulfonate

Cat. No.: B13387667
M. Wt: 528.6 g/mol
InChI Key: ZYQPTGXDPNAHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Z-LYS-OBZL BENZENESULFONATE is synthesized through a series of chemical reactions involving the protection of the amino group of lysine with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group with benzyl alcohol. The final product is obtained as a benzenesulfonate salt .

Industrial Production Methods

The industrial production of Z-LYS-OBZL BENZENESULFONATE involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the protection of lysine, esterification, and purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Z-LYS-OBZL BENZENESULFONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected lysine derivatives, oxidized lysine compounds, and substituted lysine derivatives .

Scientific Research Applications

Z-LYS-OBZL BENZENESULFONATE is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Z-LYS-OBZL BENZENESULFONATE involves its role as a protected lysine derivative. The protective groups prevent unwanted side reactions during peptide synthesis. Upon removal of the protective groups, the lysine residue can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Similar Compounds

  • Nα-Z-L-Lysine Benzyl Ester Benzenesulfonate Salt
  • Nε-labeled Lysine Derivatives
  • Biotinylated Lysine Derivatives

Uniqueness

Z-LYS-OBZL BENZENESULFONATE is unique due to its specific protective groups, which provide stability and prevent side reactions during synthesis. This makes it a valuable building block in peptide and protein synthesis .

Properties

IUPAC Name

benzenesulfonic acid;benzyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4.C6H6O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;7-10(8,9)6-4-2-1-3-5-6/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1-5H,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQPTGXDPNAHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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